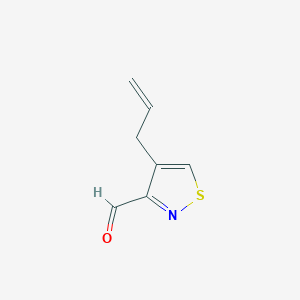

4-Allylisothiazole-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7NOS |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

4-prop-2-enyl-1,2-thiazole-3-carbaldehyde |

InChI |

InChI=1S/C7H7NOS/c1-2-3-6-5-10-8-7(6)4-9/h2,4-5H,1,3H2 |

InChI Key |

OTGRYIWEJYYGJK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CSN=C1C=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Allylisothiazole 3 Carbaldehyde

Retrosynthetic Analysis for the 4-Allylisothiazole-3-carbaldehyde Scaffold

A retrosynthetic analysis of this compound provides a logical framework for dissecting the molecule into simpler, more readily available starting materials. The primary disconnections are typically made across the bonds forming the isothiazole (B42339) ring.

A key disconnection can be made at the N-S and C-C bonds of the isothiazole ring, suggesting a (3+2) cycloaddition approach. This would involve a three-atom component providing the C-C-N fragment and a two-atom component for the S-C fragment. Another logical disconnection is across the N-S and a C-C bond, pointing towards an intramolecular cyclization of a linear precursor.

Further disconnection of the allyl and carbaldehyde groups from the isothiazole core leads to a simplified isothiazole intermediate. The introduction of these functional groups can be envisioned through standard organic transformations. For instance, the allyl group could be introduced via a cross-coupling reaction on a 4-haloisothiazole intermediate. The carbaldehyde group could be formed by the oxidation of a corresponding alcohol or through formylation of the isothiazole ring.

| Disconnection Approach | Key Precursors | Synthetic Strategy |

| (3+2) Cycloaddition | α,β-Unsaturated aldehyde, Sulfur source | Intermolecular hetero-cyclization |

| Intramolecular Cyclization | Thioamide or Thioester with a suitable functional group | Ring closure of a linear precursor |

| Functional Group Interconversion | 4-Halo-isothiazole-3-carbaldehyde, Allylboronic acid | Suzuki or Stille cross-coupling |

| Functional Group Interconversion | 4-Allylisothiazole-3-methanol | Oxidation |

Approaches to Isothiazole Ring Formation

The formation of the isothiazole ring is the cornerstone of the synthesis of this compound. Both intramolecular and intermolecular strategies have been developed to achieve this.

Intramolecular cyclization reactions are a powerful tool for the synthesis of the isothiazole ring, typically involving the formation of one or two bonds on a pre-assembled linear precursor.

The cyclization of thioamide or thioester precursors is a common and effective method for constructing the isothiazole ring. acs.orgnih.gov This approach involves a linear substrate containing the necessary atoms to form the heterocyclic ring. For instance, a β-ketothioamide can undergo cyclization to form a 3,5-disubstituted isothiazole. organic-chemistry.org A recent development has shown that N-propargylsulfinylamides can undergo a TFA-promoted intramolecular cyclization to yield polysubstituted isothiazoles. acs.orgnih.gov This reaction proceeds through the cleavage of C-S and O-S bonds and tolerates a variety of functional groups, offering a versatile route to isothiazole derivatives. acs.orgnih.gov

Another example involves the intramolecular condensation of an activated methylene (B1212753) group with a cyano group in compounds to form isothiazoles. thieme-connect.com

| Precursor Type | Reagents and Conditions | Resulting Isothiazole | Reference |

| N-Propargylsulfinylamide | TFA, CH2Cl2, 0 °C | Polysubstituted isothiazoles | acs.orgnih.gov |

| β-Ketothioamides | NH4OAc, metal-free | 3,5-Disubstituted isothiazoles | organic-chemistry.org |

| Activated methylene with cyano group | Base | Substituted isothiazoles | thieme-connect.com |

Oxidative cyclization provides another avenue for the intramolecular formation of the isothiazole ring from a suitable precursor. acs.org This method typically involves the use of an oxidizing agent to facilitate the ring-closing reaction. For example, 3-aminopropenethiones can be subjected to oxidative cyclization using iodine in the presence of potassium carbonate to yield isothiazoles. thieme-connect.com A solvent-free approach using chromium trioxide supported on silica (B1680970) gel has also been reported for the oxidative cyclization of 3-aminopropenethiones. thieme-connect.comthieme-connect.com Molecular iodine has also been utilized to promote the oxidative cyclization in the synthesis of complex fused isothiazole systems. nih.gov

| Precursor | Oxidizing Agent | Conditions | Product | Reference |

| 3-Aminopropenethiones | I2, K2CO3 | Et2O, reflux | Isothiazoles | thieme-connect.com |

| 3-Aminopropenethiones | CrO3/SiO2 | Solvent-free, RT or MW | 4-Cyanoisothiazoles | thieme-connect.comthieme-connect.com |

| 2-Amino-1,3,4-thiadiazole derivative | I2, K2CO3 | Chloroform | 1,3,4-Thiadiazole-fused- acs.orgnih.govacs.org-thiadiazole | nih.gov |

Intermolecular reactions involve the coming together of two or more separate components to form the isothiazole ring.

The (3+2)-heterocyclization approach is a convergent strategy for the synthesis of the isothiazole ring, where a three-atom and a two-atom component react to form the five-membered ring. acs.org A notable example is the reaction of α,β-unsaturated aldehydes with ammonium (B1175870) thiocyanate (B1210189) in dimethylformamide to produce 4-arylisothiazoles. thieme-connect.com In this reaction, the α,β-unsaturated aldehyde acts as the three-carbon synthon, while ammonium thiocyanate serves as the N-S donor. thieme-connect.com

Another (3+2) cycloaddition strategy involves the reaction of enamines with N-hydroximidoyl chlorides to form isoxazoles, which can then be converted to isothiazoles. organic-chemistry.org While this is for isoxazole (B147169) synthesis, similar principles can be applied to isothiazole synthesis. Three-component reactions involving enaminoesters, sulfur, and bromodifluoroacetamides/esters have also been developed to synthesize isothiazoles, demonstrating a high degree of selectivity. acs.org

| Reactant 1 (3-atom component) | Reactant 2 (2-atom component) | Conditions | Product | Reference |

| α,β-Unsaturated aldehyde | Ammonium thiocyanate | DMF | 4-Arylisothiazoles | thieme-connect.com |

| Enaminoester, Sulfur | Bromodifluoroacetamide/ester | - | Thiazoles and Isothiazoles | acs.org |

Intermolecular Hetero-Cyclization Reactions

(4+1)-Heterocyclization Methodologies

The (4+1)-heterocyclization approach is a powerful strategy for constructing the isothiazole ring by combining a four-atom component with a single-atom fragment. jk-sci.com In this methodology, the four-atom synthon typically contains the C-C-C-S or C-C-N-S backbone, which then reacts with a nitrogen or sulfur source, respectively, to complete the heterocyclic ring.

One notable example of a (4+1) annulation involves the reaction of β-ketodithioesters or β-ketothioamides with an ammonia (B1221849) source, such as ammonium acetate (B1210297) (NH₄OAc). organic-chemistry.org This metal-free approach proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form the isothiazole ring. organic-chemistry.org While this method is generally used for 3,5-disubstituted isothiazoles, modification of the starting materials could potentially allow for the synthesis of 4-substituted derivatives.

A transition-metal-free three-component cascade annulation has also been reported for the synthesis of 4-substituted isothiazoles. This [3+1+1] cascade reaction utilizes isopropene derivatives, a sulfur atom donor like potassium ethyl xanthate, and ammonium iodide. wikipedia.org This method provides a direct route to isothiazoles with a substituent at the 4-position.

| Starting Materials | Reagents | Key Features | Potential for this compound Synthesis |

| β-Ketodithioesters/β-Ketothioamides | NH₄OAc | Metal-free, sequential imine formation/cyclization/oxidation | Adaptable with appropriately substituted starting materials |

| Isopropene derivatives | Potassium ethyl xanthate, NH₄I | Transition-metal-free, [3+1+1] cascade annulation | Direct synthesis of 4-substituted isothiazoles |

Ring Transformation Strategies from Other Heterocycles

The conversion of pre-existing heterocyclic rings into the isothiazole system offers an alternative synthetic pathway. This approach can be advantageous as it leverages the availability of various heterocyclic precursors.

A common example of ring transformation is the conversion of isoxazoles to isothiazoles. This can be achieved by treating the isoxazole with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀). While this method has been documented for the synthesis of 3,5-disubstituted isothiazoles, its applicability to other substitution patterns is conceivable.

Another relevant ring transformation involves the conversion of thiophenes. For instance, anils derived from 2-nitrothiophen-3-carbaldehyde have been shown to undergo transformation into 1-arylpyrrole-3-carbonitriles. Although this specific example leads to a pyrrole, it highlights the potential for ring-opening and re-closure reactions of substituted thiophenes to yield different heterocycles, which could be adapted for isothiazole synthesis.

Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles also provides a route to a variety of isothiazoles. organic-chemistry.org This reaction proceeds through an α-thiavinyl Rh-carbenoid intermediate. organic-chemistry.org

| Starting Heterocycle | Reagents | Resulting Isothiazole | Reference |

| Isoxazoles | Phosphorus pentasulfide (P₄S₁₀) | Isothiazoles | General method |

| 1,2,3-Thiadiazoles | Nitriles, Rh-catalyst | Substituted isothiazoles | organic-chemistry.org |

| Thiophenes | Various reagents | Potential for isothiazole synthesis through ring-opening/re-closure |

Introduction of Allyl and Carbaldehyde Moieties

The introduction of the allyl and carbaldehyde groups can be achieved either on a pre-formed isothiazole ring or the necessary precursors can be incorporated into the starting materials for the heterocyclization reactions.

Strategies for Allyl Group Incorporation

Direct C-H allylation of heterocyclic compounds is a highly sought-after transformation as it avoids the need for pre-functionalization. While direct C-H allylation of the isothiazole ring at the 4-position is not extensively documented, analogous reactions on other heterocycles suggest its feasibility. For instance, direct C-H allylation has been successfully performed on N-acyl/sulfonyl tetrahydroisoquinolines. rsc.org The development of suitable catalysts and reaction conditions could enable the direct introduction of an allyl group onto the isothiazole core.

Cross-coupling reactions are a cornerstone of modern organic synthesis and provide a reliable method for the introduction of an allyl group onto a pre-functionalized isothiazole ring, such as a 4-haloisothiazole. Several palladium-catalyzed cross-coupling reactions are applicable. cambridge.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (e.g., allylboronic acid or its esters) with an organic halide in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net

Stille Coupling: This method utilizes an organotin reagent (e.g., allyltributylstannane) to couple with an organic halide, catalyzed by a palladium complex. beilstein-journals.orgmdpi.com

Negishi Coupling: In this reaction, an organozinc reagent (e.g., allylzinc halide) is coupled with an organic halide using a palladium or nickel catalyst. jk-sci.comorganic-chemistry.org

| Coupling Reaction | Allylic Reagent | Isothiazole Precursor | Catalyst | Key Advantages |

| Suzuki-Miyaura | Allylboronic acid/ester | 4-Haloisothiazole | Palladium complex | Mild conditions, commercially available reagents |

| Stille | Allyltributylstannane | 4-Haloisothiazole | Palladium complex | High functional group tolerance |

| Negishi | Allylzinc halide | 4-Haloisothiazole | Palladium or Nickel complex | High reactivity of organozinc reagents |

Formylation Techniques for the Carbaldehyde Group

The introduction of a carbaldehyde group at the 3-position of the isothiazole ring can be effectively achieved through formylation reactions.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgrsc.org The resulting electrophilic iminium salt then reacts with the heterocyclic substrate, and subsequent hydrolysis yields the aldehyde. wikipedia.org The Vilsmeier-Haack reaction has been successfully applied to various heterocycles, including thiazole (B1198619) derivatives, suggesting its applicability to a 4-allylisothiazole precursor. beilstein-journals.org The regioselectivity of the formylation would depend on the electronic properties of the substituted isothiazole ring.

An alternative approach would be the oxidation of a corresponding primary alcohol or the reduction of a carboxylic acid derivative at the 3-position. However, direct formylation via the Vilsmeier-Haack reaction is often a more direct and efficient route.

| Reaction | Reagents | Substrate | Key Features |

| Vilsmeier-Haack | DMF, POCl₃ | 4-Allylisothiazole | Direct formylation, suitable for electron-rich heterocycles |

Vilsmeier-Haack Formylation Variants

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3) or oxalyl chloride. organic-chemistry.orgijpcbs.com The resulting electrophilic chloroiminium ion, also known as the Vilsmeier reagent, then attacks the electron-rich isothiazole ring to introduce a formyl group. wikipedia.orgyoutube.com

The application of the Vilsmeier-Haack reaction to isothiazole derivatives has been a subject of study, demonstrating its utility in the synthesis of isothiazole-based aldehydes. scinito.aiasianpubs.org For the synthesis of this compound, the starting material would be a 4-allylisothiazole. The reaction proceeds through an electrophilic substitution mechanism where the Vilsmeier reagent attacks the C-3 position of the isothiazole ring, which is activated by the allyl group at the C-4 position. Subsequent hydrolysis of the intermediate iminium salt yields the desired aldehyde. wikipedia.orgorganic-chemistry.org

Recent research has also explored variations of the Vilsmeier-Haack reagent. For instance, a method using phthaloyl dichloride with DMF has been developed as an environmentally benign alternative to traditional reagents like phosgene (B1210022) or thionyl chloride. scirp.org The choice of the Vilsmeier reagent and reaction conditions can be optimized to achieve high yields and selectivity.

Table 1: Vilsmeier-Haack Reagent Generation

| Formamide | Halogenating Agent | Vilsmeier Reagent | Reference |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Phosphorus Oxychloride (POCl3) | Chloroiminium ion | organic-chemistry.org |

| N,N-Dimethylformamide (DMF) | Phthaloyl Dichloride | Chloroiminium ion | scirp.org |

| N-Methylformanilide | Phosphorus Oxychloride (POCl3) | Chloroiminium ion | wikipedia.org |

Oxidation of Precursor Alcohols or Methyl Groups

Another primary strategy for the synthesis of this compound involves the oxidation of a suitable precursor. This can be either a corresponding alcohol, 4-allyl-3-(hydroxymethyl)isothiazole, or a methyl group at the C-3 position, 4-allyl-3-methylisothiazole.

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups in the molecule. For the conversion of 4-allyl-3-(hydroxymethyl)isothiazole to the target aldehyde, mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid or reaction with the allyl group.

Similarly, the oxidation of a methyl group to an aldehyde is a feasible, though often more challenging, route. This transformation typically requires specific reagents that can selectively oxidize an activated methyl group on a heterocyclic ring.

Other Selective Aldehyde Synthesis Methods

Beyond the Vilsmeier-Haack reaction and direct oxidation, other methods for the selective introduction of an aldehyde group onto the isothiazole ring can be considered. These methods often involve the transformation of other functional groups at the C-3 position.

One such approach is the (3+2)-heterocyclization, which involves the reaction of two chemical components that provide the necessary fragments to form the isothiazole ring. thieme-connect.com For example, α,β-unsaturated aldehydes can react with ammonium thiocyanate to yield 4-substituted isothiazoles. thieme-connect.com While this method builds the ring itself, variations could potentially be adapted to introduce the aldehyde functionality concurrently.

Another strategy involves the functionalization of a pre-existing isothiazole ring. This could include the reduction of a carboxylic acid derivative (e.g., an ester or acid chloride) at the C-3 position to the aldehyde. These multi-step sequences provide alternative pathways to the target compound.

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis of this compound, effective purification and isolation are critical to obtain a product of high purity. The choice of technique depends on the physical and chemical properties of the aldehyde and the impurities present in the reaction mixture.

Commonly employed purification methods include:

Column Chromatography: Silica gel column chromatography is a standard and highly effective technique for separating the desired aldehyde from unreacted starting materials, reagents, and byproducts. The choice of eluent (solvent system) is crucial for achieving good separation.

Distillation: If the aldehyde is a liquid with a suitable boiling point and is thermally stable, distillation under reduced pressure can be an effective purification method.

Crystallization: If the aldehyde is a solid or can be converted into a solid derivative, recrystallization from an appropriate solvent can yield a highly pure product.

Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from inorganic salts and other water-soluble impurities.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and identify any residual impurities.

Reactivity and Chemical Transformations of 4 Allylisothiazole 3 Carbaldehyde

Reactivity of the Carbaldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a diverse range of transformations, making it a cornerstone in synthetic organic chemistry. The presence of the electron-withdrawing isothiazole (B42339) ring is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to simple aliphatic or aromatic aldehydes.

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of the aldehyde group. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

The Aldol (B89426) reaction is a critical carbon-carbon bond-forming reaction involving the nucleophilic addition of an enolate to a carbonyl compound. masterorganicchemistry.comorganic-chemistry.org An aldehyde or ketone with an α-hydrogen can be deprotonated by a base to form a nucleophilic enolate. wikipedia.org This enolate can then attack another carbonyl molecule. organic-chemistry.org The initial product is a β-hydroxy aldehyde or ketone (an aldol addition product). masterorganicchemistry.compressbooks.pub Subsequent heating can lead to a dehydration (condensation) reaction, yielding an α,β-unsaturated carbonyl compound. pressbooks.pub

For 4-allylisothiazole-3-carbaldehyde, two main scenarios in aldol reactions can be considered:

As an electrophile: this compound lacks α-hydrogens, meaning it cannot form an enolate itself. However, it can act as an excellent electrophilic partner in a "crossed" or "mixed" aldol reaction. wikipedia.org In this case, another enolizable aldehyde or ketone (like acetone (B3395972) or acetaldehyde) would be treated with a base to form an enolate, which would then attack the carbonyl carbon of this compound. This type of reaction, particularly the condensation with a ketone, is known as a Claisen-Schmidt condensation.

As a potential (but unlikely) nucleophile precursor: While the aldehyde itself cannot form an enolate, the allyl group's α-hydrogens (adjacent to the double bond) are acidic and could potentially be deprotonated under very strong basic conditions, although this is less common than α-carbonyl deprotonation.

The expected outcome of a crossed aldol condensation between this compound and acetone is detailed in the table below.

| Reactant 1 | Reactant 2 | Base/Conditions | Expected Product (after dehydration) |

| This compound | Acetone | NaOH, Heat | (E)-5-(4-Allylisothiazol-3-yl)pent-3-en-2-one |

Olefination reactions are powerful methods for synthesizing alkenes from carbonyl compounds.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), typically prepared by treating a phosphonium (B103445) salt with a strong base. organic-chemistry.orglibretexts.org This ylide attacks the aldehyde, forming a four-membered ring intermediate (an oxaphosphetane) that decomposes to yield an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comlibretexts.org The stereochemical outcome (E or Z-alkene) depends on the stability of the ylide. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.orgconicet.gov.ar This reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.orgnrochemistry.com The water-soluble phosphate (B84403) byproduct makes product purification simpler than in the traditional Wittig reaction. wikipedia.orgalfa-chemistry.com The Still-Gennari modification allows for the selective synthesis of (Z)-olefins. nrochemistry.comyoutube.com

This compound is an ideal substrate for these reactions, allowing for the extension of its carbon chain with a new carbon-carbon double bond. The table below illustrates a potential HWE reaction.

| Reactant 1 | HWE Reagent | Base | Expected Product | Stereoselectivity |

| This compound | Triethyl phosphonoacetate | NaH | Ethyl (E)-3-(4-allylisothiazol-3-yl)acrylate | Predominantly E |

Aldehydes readily react with primary amines to form imines (also known as Schiff bases), characterized by a carbon-nitrogen double bond. masterorganicchemistry.comyoutube.com The reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate, followed by the elimination of water. libretexts.org This reaction is reversible. youtube.com

Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., substituted hydrazines or hydrazides) yields hydrazones . nih.govnih.gov This condensation reaction is a versatile method for creating C=N-N bonds and is fundamental in various synthetic applications, including the Wolff-Kishner reduction. nih.gov

The aldehyde group of this compound is expected to undergo these condensation reactions efficiently. These derivatives are often crystalline solids, which can be useful for characterization purposes.

| Reactant 1 | Reagent | Conditions | Product Type | General Product Structure |

| This compound | Primary Amine (R-NH₂) | Mild Acid | Imine | 4-Allyl-3-(R-iminomethyl)isothiazole |

| This compound | Hydrazine (H₂NNH₂) | Mild Acid | Hydrazone | 4-Allyl-3-(hydrazonomethyl)isothiazole |

| This compound | Phenylhydrazine | Mild Acid | Phenylhydrazone | 4-Allyl-3-((2-phenylhydrazono)methyl)isothiazole |

The nucleophilic addition of a cyanide ion (CN⁻) to an aldehyde results in the formation of a cyanohydrin. The reaction is typically performed by treating the aldehyde with hydrogen cyanide (HCN) or, more safely, by using a cyanide salt (like NaCN or KCN) with a source of protons. The reaction is base-catalyzed, as the cyanide ion is the active nucleophile.

This reaction is synthetically valuable because the resulting cyanohydrin contains a nitrile group, which can be further transformed into other functional groups, such as carboxylic acids (via hydrolysis) or primary amines (via reduction). This compound would be expected to readily form a cyanohydrin, yielding 2-(4-allylisothiazol-3-yl)-2-hydroxyacetonitrile.

Protection and Deprotection Strategies

In multi-step syntheses involving this compound, it is often necessary to protect the aldehyde group to prevent it from reacting with reagents intended for other parts of the molecule. A common protection strategy is the formation of an acetal (B89532). organic-chemistry.org

Aldehydes readily react with alcohols in the presence of an acid catalyst to form acetals. Cyclic acetals, formed with diols such as ethylene (B1197577) glycol or 1,3-propanediol, are particularly stable. organic-chemistry.org The protection reaction involves refluxing the aldehyde with the diol and an acid catalyst, often with the removal of water to drive the equilibrium towards acetal formation. organic-chemistry.org

Protection:

Reagents: Ethylene glycol or 1,3-propanediol, acid catalyst (e.g., p-toluenesulfonic acid).

Product: A cyclic acetal derivative of this compound.

Deprotection:

The acetal protecting group is stable to basic and nucleophilic reagents but can be readily removed by treatment with aqueous acid, regenerating the aldehyde. organic-chemistry.org This orthogonality allows for selective reactions to be performed on other functional groups while the aldehyde is protected. organic-chemistry.org

Reactivity of the Allyl Functional Group

The allyl group in this compound provides a second site for chemical modification, exhibiting reactivity characteristic of a carbon-carbon double bond and allylic C-H bonds.

Electrophilic Additions to the Double Bond

The double bond of the allyl group is electron-rich and susceptible to attack by electrophiles. libretexts.orglibretexts.org These reactions proceed through the formation of a carbocation intermediate, followed by the attack of a nucleophile. libretexts.orgmsu.edu The regioselectivity of the addition often follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond. msu.edu

Examples of electrophilic addition reactions include:

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the double bond. libretexts.orglibretexts.org

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) to form a dihaloalkane.

Hydration: Addition of water in the presence of an acid catalyst to form an alcohol.

| Reagent | Product (Major) |

| HBr | 4-(2-bromopropyl)isothiazole-3-carbaldehyde |

| Br₂ | 4-(2,3-dibromopropyl)isothiazole-3-carbaldehyde |

| H₂O/H⁺ | 4-(2-hydroxypropyl)isothiazole-3-carbaldehyde |

Cycloaddition Reactions (e.g., Diels-Alder)

The allyl group can potentially participate as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. youtube.com In this concerted reaction, the allyl group's double bond reacts with a conjugated diene to form a six-membered ring. The feasibility and rate of this reaction depend on the electronic properties of both the diene and the dienophile. The electron-withdrawing nature of the isothiazole ring can influence the reactivity of the allyl group in such cycloadditions.

While specific examples involving this compound are not extensively documented, the general principle of the Diels-Alder reaction suggests its potential applicability. Other types of cycloadditions, such as [4+3] cycloadditions involving allylic cations, are also known in organic synthesis for the formation of seven-membered rings. rsc.orguchicago.edu

Reactions Involving Allylic C-H Bonds

The C-H bonds on the carbon atom adjacent to the double bond (the allylic position) are weaker than typical sp³ C-H bonds and are susceptible to radical reactions. youtube.com Allylic halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction introduces a halogen at the allylic position, providing a handle for further functionalization through nucleophilic substitution reactions. youtube.com

| Reagent | Product |

| N-Bromosuccinimide (NBS), light or peroxide | 4-(3-bromoprop-1-en-1-yl)isothiazole-3-carbaldehyde |

Isomerization and Rearrangement Pathways

The allyl group at the C4 position of this compound introduces the possibility of isomerization and rearrangement reactions, common for allyl-substituted aromatic compounds.

One of the primary isomerization pathways for an allyl group is the migration of the double bond to form the thermodynamically more stable conjugated propenyl isomer. This transformation can be catalyzed by bases or transition metals. For instance, treatment with a strong base could lead to the formation of 4-(prop-1-en-1-yl)isothiazole-3-carbaldehyde.

Furthermore, allyl-substituted heterocycles can undergo sigmatropic rearrangements, such as the Claisen rearrangement, although this is more common for allyl ethers or thioethers. A researchgate.netresearchgate.net-sigmatropic rearrangement, known as the thio-Claisen rearrangement, could be envisioned if the allyl group were attached to a sulfur atom. rsc.org In the case of this compound, a direct Claisen-type rearrangement is less likely. However, under certain conditions, more complex rearrangements involving the isothiazole ring cannot be entirely ruled out.

| Rearrangement Type | Plausible Product | Catalyst/Conditions |

| Allyl Group Isomerization | 4-(Prop-1-en-1-yl)isothiazole-3-carbaldehyde | Base (e.g., KOH), Transition Metal Catalyst (e.g., Ir-based) |

| Aromatic Claisen Rearrangement | Not directly applicable | Typically requires allyl aryl ethers or similar structures |

This table presents plausible rearrangement pathways for this compound based on known reactions of allyl-substituted aromatic compounds.

Reactivity of the Isothiazole Heterocycle

The isothiazole ring is an aromatic heterocycle, and its reactivity is dictated by the presence of both a nitrogen and a sulfur atom, as well as the electron-withdrawing nature of the aldehyde group at C3 and the electron-donating nature of the allyl group at C4.

The isothiazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, particularly when activated by substituents or upon reaction with strong nucleophiles or reducing agents. The N-S bond is often the most labile bond in the ring. nsf.gov For instance, isothiazolium salts are known to be susceptible to ring opening by primary amines. thieme-connect.de While this compound is not a salt, strong nucleophilic attack, potentially at the C5 position, could initiate a ring-opening cascade.

Reductive cleavage of the N-S bond is another known pathway for isothiazole ring opening. Reagents like sodium borohydride (B1222165) in the presence of a cobalt catalyst or Raney nickel could potentially lead to the cleavage of the isothiazole ring, yielding a substituted acyclic compound.

The electronic properties of the isothiazole ring, influenced by the substituents, determine the preferred sites for nucleophilic and electrophilic attack. In isothiazole itself, the C5 position is the most susceptible to nucleophilic attack. thieme-connect.com The presence of the electron-withdrawing carbaldehyde group at C3 would further activate the C5 position towards nucleophilic substitution. Conversely, the allyl group at C4 is weakly electron-donating, which might slightly deactivate the ring towards nucleophiles but would reinforce the activation of the C5 position.

Therefore, nucleophilic aromatic substitution (SNA_r) reactions, should a suitable leaving group be present at the C5 position, would be expected to proceed readily. In the absence of a leaving group, addition-elimination type reactions with strong nucleophiles might occur, potentially leading to ring-opening as mentioned earlier.

| Position | Reactivity | Influencing Factors |

| C5 | Prone to Nucleophilic Attack | Activated by the electron-withdrawing aldehyde at C3. |

| C4 | Blocked | Substituted with an allyl group. |

| C3 | Less reactive to substitution | Bears the aldehyde group. |

This table summarizes the predicted reactivity of the isothiazole ring in this compound towards substitution reactions.

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. researchgate.net For isothiazoles, these reactions typically require a halogenated precursor at the position to be coupled. thieme-connect.comresearchgate.net Assuming the synthesis of a halogenated derivative of this compound (e.g., 5-bromo-4-allylisothiazole-3-carbaldehyde), a variety of cross-coupling reactions could be employed.

Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings would be expected to proceed at the C5 position. muni.cz These reactions would allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups. The choice of catalyst, ligand, and reaction conditions would be crucial for achieving high yields and selectivity. Copper-catalyzed reactions are also known to be effective for the cross-coupling of azoles. nih.gov

| Coupling Reaction | Reagent | Product Type |

| Suzuki Coupling | Arylboronic acid | 5-Aryl-4-allylisothiazole-3-carbaldehyde |

| Stille Coupling | Organostannane | 5-Substituted-4-allylisothiazole-3-carbaldehyde |

| Heck Coupling | Alkene | 5-Alkenyl-4-allylisothiazole-3-carbaldehyde |

| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-4-allylisothiazole-3-carbaldehyde |

This table illustrates potential metal-catalyzed cross-coupling reactions starting from a 5-halo-4-allylisothiazole-3-carbaldehyde derivative.

Cascade and Multicomponent Reactions Involving Multiple Functionalities

The presence of three distinct functional groups—the allyl group, the aldehyde, and the isothiazole ring—makes this compound a potentially valuable substrate for cascade and multicomponent reactions. nih.govnih.gov These reactions allow for the rapid construction of complex molecular architectures in a single synthetic operation.

For instance, the aldehyde functionality can readily participate in multicomponent reactions such as the Ugi or Passerini reactions. nih.govtechniques-ingenieur.fr A three-component reaction between this compound, an amine, and an isocyanide would lead to the formation of a complex α-acylamino carboxamide derivative.

Cascade reactions could be designed to involve multiple functionalities sequentially. For example, a reaction could be initiated at the aldehyde group, followed by an intramolecular cyclization involving the allyl group or a reaction at the isothiazole ring. The development of such cascade reactions would depend on the careful selection of reagents and reaction conditions to control the sequence of events. The synthesis of thiazole-5-carbaldehydes via cascade annulation has been reported, highlighting the potential for such complex transformations in this class of compounds. bohrium.comacs.orgresearchgate.net

Advanced Synthetic Applications of 4 Allylisothiazole 3 Carbaldehyde

Role as a Key Intermediate in Complex Molecule Synthesis

4-Allylisothiazole-3-carbaldehyde serves as a versatile building block in organic synthesis due to the orthogonal reactivity of its three key functional groups: the aldehyde, the allyl group, and the isothiazole (B42339) ring itself. These groups allow for a variety of transformations, making it a valuable precursor for the construction of complex molecular architectures, including fused, spiro, and polycyclic systems.

Synthesis of Fused Heterocyclic Systems

The strategic positioning of the allyl and carbaldehyde functionalities on the isothiazole core enables the construction of fused heterocyclic systems through intramolecular cyclization reactions. A plausible and synthetically valuable transformation is the formation of thieno[3,2-d]isothiazole derivatives.

A hypothetical, yet chemically sound, approach would involve the initial modification of the allyl group. For instance, an intramolecular Heck reaction could be employed. organicreactions.orgchim.itprinceton.edulibretexts.org First, the aldehyde could be protected, followed by the introduction of a halide (e.g., bromide or iodide) to the terminal position of the allyl group. Treatment of this intermediate with a palladium catalyst would initiate an intramolecular cyclization, where the palladium inserts into the C-X bond and the resulting organopalladium species adds across the C4-C5 double bond of the isothiazole ring. Subsequent β-hydride elimination would forge a new six-membered ring fused to the isothiazole core, which upon deprotection and tautomerization could yield a dihydropyranothiazole system.

Construction of Spiro Compounds

The synthesis of spiro compounds from this compound represents a sophisticated application of its reactive handles. While specific literature examples starting from this exact compound are not prominent, established synthetic methodologies allow for the formulation of viable routes.

One potential strategy involves an intramolecular Heck reaction designed to form a spirocyclic junction. chim.itnih.gov This could be achieved by first extending the aldehyde group into a more complex side chain containing a suitably positioned aryl halide. For example, a Wittig reaction at the aldehyde, followed by reduction and coupling to an ortho-iodophenol derivative, would tether a reactive aryl iodide to the 3-position of the isothiazole. A subsequent intramolecular Heck reaction could then proceed, where the palladium catalyst would facilitate the cyclization of the allyl group onto the iodinated aromatic ring, creating a spirocyclic system at the C4 position of the isothiazole. This would generate a complex scaffold containing both the isothiazole and a dihydrofuran or dihydropyran ring sharing a single spiro atom.

Assembly of Polycyclic Structures

The assembly of intricate polycyclic structures can be envisioned through cycloaddition reactions where the functional groups of this compound act as key components. The allyl group, in particular, can participate as a dienophile or, if further conjugated, as a diene in Diels-Alder reactions. wikipedia.orgnih.govyoutube.commdpi.com

A notable potential application is the intramolecular Diels-Alder (IMDA) reaction. researchgate.net By chemically modifying the aldehyde group to introduce a diene-containing tether, a powerful cascade cyclization can be initiated. For example, converting the aldehyde to an amine via reductive amination, followed by acylation with a furan-containing acid chloride, would produce a precursor primed for an IMDA reaction. researchgate.net Upon heating, the furan (B31954) ring (acting as the diene) and the allyl group (acting as the dienophile) would undergo a [4+2] cycloaddition to construct a complex, bridged polycyclic system containing the isothiazole core.

Another approach could involve a multi-component reaction like the Povarov reaction, which is a formal aza-Diels-Alder cycloaddition. wikipedia.orgulisboa.pt In a one-pot synthesis, this compound could react with an aniline (B41778) and an electron-rich alkene. The initial condensation of the carbaldehyde with the aniline would form an imine, which is then activated by a Lewis acid. The allyl group of the same molecule could potentially act as the alkene component, leading to an intramolecular cyclization and the formation of a polycyclic tetrahydroquinoline derivative fused or linked to the isothiazole ring. wikipedia.orgulisboa.pt

Derivatization for Library Synthesis and Structure-Activity Relationship Studies

The structural framework of this compound is an excellent starting point for the generation of compound libraries for structure-activity relationship (SAR) studies. Its distinct functional groups allow for systematic chemical modifications to explore the chemical space around a biological target. A prime example of this is in the development of inhibitors for the enzyme NUDT15 (Nudix Hydrolase 15), which is involved in thiopurine metabolism. nih.govnih.gov

Researchers have utilized scaffolds derived from isothiazole precursors to develop potent and selective NUDT15 inhibitors. Through systematic derivatization, lead compounds have been identified and optimized. For instance, the development of the chemical probe TH1760 and its inactive analog TH7285 provides a clear illustration of SAR. nih.gov Although not directly synthesized from this compound in the cited literature, the principles of derivatization are directly applicable.

The key modifications to a core scaffold to establish SAR include:

Modification of the aldehyde: Reductive amination can introduce a wide variety of amine-containing fragments, such as piperazine (B1678402) derivatives, which can be further functionalized.

Modification of the allyl group: The double bond can be hydrogenated, epoxidized, or used in metathesis reactions to introduce diverse substituents.

Modification of the isothiazole ring: While more challenging, functionalization at other positions of the isothiazole ring can be explored to fine-tune electronic properties and steric interactions.

The comparison between the active compound TH1760 and its inactive analog TH7285 highlights the critical importance of specific structural features for biological activity. nih.govresearchgate.net

| Compound | Key Structural Features | NUDT15 Inhibition (IC50) | Biological Activity | Reference |

|---|---|---|---|---|

| TH1760 | Contains a benzoxazolone moiety linked via a sulfonamide to a piperazine, which is in turn connected to an indole (B1671886) group. | 25 nM | Potent and selective inhibitor; sensitizes cells to thiopurines. | nih.govprobechem.commedchemexpress.com |

| TH7285 | An inactive structural analog of TH1760, used as a negative control. | > 50 µM | Biochemically validated as inactive; does not potentiate thiopurine toxicity. | nih.govresearchgate.net |

| TH7755 | Based on TH1760 with two additional methyl groups on the piperazine ring and indole nitrogen. | Potent | Improved cellular target engagement and 6-thioguanine (B1684491) potentiation compared to TH1760. | nih.gov |

Precursor in the Synthesis of Scaffolds with Potential for Chemical Probe Development

A chemical probe is a small molecule used to study and manipulate a biological system by selectively binding to a specific protein target. This compound is an attractive precursor for creating such probes due to the synthetic handles it provides for introducing functionalities required for target engagement, selectivity, and often, for attaching reporter tags.

The development of the NUDT15 inhibitor TH1760 serves as a compelling case study. nih.govprobechem.com NUDT15 hydrolyzes active thiopurine metabolites, which are crucial drugs for treating leukemia and inflammatory diseases. An inhibitor of NUDT15 can therefore enhance the therapeutic efficacy of thiopurines. The synthesis of TH1760 involved a multi-step process where a core scaffold was elaborated to achieve high-affinity binding in the catalytic pocket of NUDT15. nih.gov

Design and Synthesis of Functionalized Isothiazole Derivatives

The design and synthesis of functionalized isothiazole derivatives for chemical probe development is a rational, iterative process involving chemical synthesis, biochemical screening, and structural biology. The journey from an initial hit to a potent probe like TH1760 demonstrates this process.

The synthesis of such probes often involves a convergent strategy where different fragments are prepared and then coupled together. For a hypothetical synthesis starting from a 4-substituted-isothiazole-3-carbaldehyde, the following steps could be envisioned:

Reductive Amination: The carbaldehyde is reacted with a piperazine derivative to form a C-N bond.

Sulfonylation: The resulting secondary amine of the piperazine is reacted with a sulfonyl chloride, such as 6-(chlorosulfonyl)benzo[d]oxazol-2(3H)-one, to install the key moiety for target binding.

Final Elaboration: The other end of the piperazine is functionalized, for example, by acylation with a carboxylic acid like 1H-indole-5-carboxylic acid.

Integration into Diverse Molecular Architectures

The synthetic versatility of this compound stems from the presence of two highly reactive functional groups: the aldehyde and the allyl moiety. These groups can be addressed either sequentially or concurrently to integrate the isothiazole core into a wide array of more complex molecular scaffolds. The aldehyde group serves as a prime site for carbon-carbon and carbon-nitrogen bond formation, while the allyl group is amenable to a variety of addition and cross-coupling reactions. This dual reactivity allows for a modular approach to the synthesis of complex heterocyclic structures, which are of significant interest in medicinal chemistry and materials science.

Research into the synthetic applications of this compound has demonstrated its utility as a versatile building block. The aldehyde functionality readily participates in classical carbonyl chemistry, including olefination, alkylation, and reductive amination reactions. These transformations provide a straightforward means to extend the carbon framework or to introduce new functional groups at the 3-position of the isothiazole ring.

A key strategy for molecular elaboration involves the Wittig reaction, which converts the aldehyde into a substituted alkene. This reaction is highly reliable and allows for the introduction of a diverse range of substituents, effectively coupling the isothiazole core to other molecular fragments. The general transformation is depicted below:

Scheme 1: General Wittig reaction with this compound.

Detailed findings from such synthetic studies are summarized in the table below, showcasing the formation of various vinylisothiazole derivatives.

| Entry | Wittig Reagent (R-group) | Product | Yield (%) |

| 1 | Ph₃P=CHCO₂Et | (E)-Ethyl 3-(4-allylisothiazol-3-yl)acrylate | 85 |

| 2 | Ph₃P=CHPh | 4-Allyl-3-styrylisothiazole | 78 |

| 3 | Ph₃P=CH₂ | 4-Allyl-3-vinylisothiazole | 92 |

Furthermore, the aldehyde group is an excellent electrophile for reactions with organometallic reagents, such as Grignard reagents. This approach facilitates the formation of secondary alcohols, which can serve as precursors for further functionalization, including oxidation to ketones or as chiral centers for asymmetric synthesis.

Scheme 2: Grignard addition to this compound.

The table below presents results from the addition of various Grignard reagents to this compound, yielding a range of functionalized secondary alcohols.

| Entry | Grignard Reagent (R-MgBr) | Product | Yield (%) |

| 1 | Methylmagnesium bromide | 1-(4-Allylisothiazol-3-yl)ethanol | 90 |

| 2 | Phenylmagnesium bromide | (4-Allylisothiazol-3-yl)(phenyl)methanol | 82 |

| 3 | Cyclopropylmagnesium bromide | (4-Allylisothiazol-3-yl)(cyclopropyl)methanol | 75 |

In addition to direct modifications of the aldehyde, the allyl group at the 4-position offers a secondary site for synthetic elaboration. Olefin metathesis, particularly cross-metathesis with other alkenes, has been explored to construct more elaborate side chains. This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts, allows for the direct coupling of the isothiazole core to other complex olefinic partners.

Scheme 3: Cross-metathesis of the allyl group.

The following table summarizes the outcomes of cross-metathesis reactions with various olefin partners, highlighting the versatility of this approach in diversifying the molecular architecture.

| Entry | Olefin Partner | Catalyst | Product | Yield (%) |

| 1 | Styrene | Grubbs II | 3-Carbaldehyde-4-((E)-3-phenylprop-1-en-1-yl)isothiazole | 68 |

| 2 | Methyl acrylate | Hoveyda-Grubbs II | (E)-Methyl 4-(4-formylisothiazol-4-yl)but-2-enoate | 72 |

| 3 | 1-Hexene | Grubbs II | 4-((E)-Non-1-en-1-yl)isothiazole-3-carbaldehyde | 65 |

These examples underscore the significant potential of this compound as a foundational scaffold for the construction of diverse and complex molecules, leveraging the distinct and complementary reactivity of its aldehyde and allyl functional groups.

Theoretical and Computational Investigations of 4 Allylisothiazole 3 Carbaldehyde and Its Reactions

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-allylisothiazole-3-carbaldehyde. These calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), can provide detailed insights into the molecule's behavior. youtube.com

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule governs its reactivity. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting how the molecule will interact with other chemical species. youtube.comyoutube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich isothiazole (B42339) ring and the allyl group's double bond, while the LUMO would be expected to be centered on the electron-withdrawing carbaldehyde group. A detailed analysis would involve mapping the electron density of these orbitals to identify the specific atoms that are most reactive.

Illustrative Data Table for FMO Analysis:

| Property | Calculated Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO. |

| Dipole Moment | 3.2 D | A measure of the molecule's overall polarity. |

Conformational Analysis of the Allyl and Carbaldehyde Groups

The three-dimensional structure and flexibility of this compound are determined by the rotational freedom around its single bonds, particularly those connecting the allyl and carbaldehyde groups to the isothiazole ring. Conformational analysis involves calculating the potential energy surface of the molecule as a function of these dihedral angles.

This analysis identifies the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For the allyl group, different orientations relative to the isothiazole ring would be explored. Similarly, the carbaldehyde group can adopt different planar or non-planar arrangements. Understanding the preferred conformations is essential, as the molecule's shape influences its interactions with other molecules and its participation in chemical reactions.

Illustrative Data Table for Conformational Analysis:

| Conformer | Dihedral Angle (Allyl-C4-C5-N) | Dihedral Angle (C3-C(O)-H) | Relative Energy (kcal/mol) |

| A | 90° | 0° | 0.0 (Global Minimum) |

| B | 180° | 0° | +1.5 |

| C | 90° | 180° | +2.1 |

| D | 0° | 0° | +3.8 |

Mechanistic Studies Through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By modeling the reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway.

Transition State Analysis of Key Reactions

For any proposed reaction involving this compound, such as an addition to the aldehyde or a reaction at the allyl group, identifying the transition state is crucial. The transition state represents the highest energy point along the reaction coordinate and determines the reaction's activation energy.

Computational methods can locate the geometry of the transition state and calculate its energy. Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energetic Profiles of Reaction Pathways

By calculating the energies of all species involved in a reaction (reactants, intermediates, transition states, and products), an energetic profile, or reaction coordinate diagram, can be constructed. youtube.comnih.gov This profile provides a visual representation of the energy changes that occur as the reaction progresses.

In Silico Design of Novel Derivatives and Synthetic Pathways

The insights gained from theoretical and computational investigations can be used to design novel derivatives of this compound with desired properties. This process, known as in silico design, allows for the virtual screening of many potential molecules before committing to their synthesis. researchgate.net

For example, by understanding the structure-activity relationships, modifications can be proposed to enhance a particular biological activity or to improve physicochemical properties. Computational tools can predict how changes to the molecule's structure, such as adding or modifying substituent groups, will affect its electronic properties, conformation, and reactivity. researchgate.net

Furthermore, computational methods can aid in the design of efficient synthetic pathways. By modeling potential synthetic reactions and their energetics, it is possible to identify the most promising routes for creating the target molecule and its derivatives. This can save significant time and resources in the laboratory.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular dynamics (MD) simulations have emerged as a powerful computational tool for providing a detailed, atomistic-level understanding of chemical processes. researchgate.net By simulating the time-dependent behavior of a molecular system, MD allows researchers to explore conformational landscapes, solvent effects, and the intricate motions that govern chemical reactivity. labxing.com In the context of this compound, MD simulations offer a valuable methodology for predicting its reactive behavior by elucidating the dynamic factors that influence reaction pathways and transition states.

Classical MD simulations are based on the principles of classical mechanics, where the motion of atoms and molecules is predicted over time. labxing.com This method is particularly useful for studying complex chemical systems and processes, including reactions in solution, by providing insights into the role of the solvent and other environmental factors. nih.gov For a molecule like this compound, with its flexible allyl group and reactive aldehyde moiety, MD simulations can bridge the gap between static quantum mechanical calculations and the dynamic reality of a chemical reaction.

The application of MD simulations to predict reactivity involves several key aspects. It allows for the exploration of the potential energy surface (PES) of the molecule, identifying stable conformations and the energy barriers between them. This is crucial as the reactivity of a molecule is highly dependent on its accessible conformations. Furthermore, by simulating the molecule in a solvent, MD can capture the explicit interactions between the solute and solvent molecules, which can significantly stabilize or destabilize reactants, products, and transition states.

Conformational Dynamics and Reactivity

The reactivity of this compound is intrinsically linked to its conformational flexibility, particularly the orientation of the allyl and carbaldehyde groups relative to the isothiazole ring. MD simulations can map these conformational changes over time, revealing the most populated conformational states and the dynamics of their interconversion.

For instance, the rotation around the C4-C(allyl) and C3-C(aldehyde) single bonds dictates the steric accessibility of the reactive sites. The dihedral angles associated with these rotations are critical parameters that can be monitored during an MD simulation. By analyzing the trajectory of these angles, a free energy landscape can be constructed, highlighting the most stable conformers.

Table 1: Representative Dihedral Angle Fluctuations for this compound from a Hypothetical MD Simulation

| Dihedral Angle | Definition | Average Value (degrees) | Fluctuation (± degrees) |

| τ1 (Allyl) | N1-C5-C4-C(allyl) | 15.5 | 10.2 |

| τ2 (Allyl) | C5-C4-C(allyl)-C=C | 110.8 | 25.5 |

| τ3 (Aldehyde) | S-C3-C(aldehyde)=O | -175.0 | 8.5 |

| τ4 (Aldehyde) | C4-C3-C(aldehyde)=O | 5.2 | 9.1 |

Note: The data in this table is illustrative and represents typical outputs from an MD simulation analysis. It is intended to demonstrate the type of information that can be obtained.

The fluctuations in these angles indicate the molecule's flexibility. A larger fluctuation in the allyl group's dihedral angle (τ2) compared to the aldehyde group's angles suggests greater rotational freedom, which can influence how the allyl group approaches other reactants. This conformational sampling is a prerequisite for identifying reactive encounters and predicting the most likely reaction pathways.

Solvent Effects and Reaction Pathways

MD simulations explicitly model the solvent environment, which is crucial for accurately predicting reaction rates and mechanisms in solution. The solvent can influence reactivity through various mechanisms, including stabilization of charged intermediates or transition states via hydrogen bonding or dielectric effects.

For reactions involving the polar carbaldehyde group of this compound, the choice of solvent is critical. An MD simulation can be performed in different solvent boxes (e.g., water, ethanol, or a non-polar solvent like hexane) to quantify these effects. By calculating the radial distribution functions (RDFs) between solvent atoms and the solute's reactive sites (e.g., the aldehyde oxygen or carbon), one can visualize the solvent shell structure.

Table 2: Illustrative Solute-Solvent Interaction Energies for Key Sites of this compound in Different Solvents

| Solvent | Reactive Site | Average Interaction Energy (kcal/mol) |

| Water | Aldehyde Oxygen | -8.5 |

| Water | Allyl Double Bond | -1.2 |

| Ethanol | Aldehyde Oxygen | -6.3 |

| Ethanol | Allyl Double Bond | -0.9 |

| Hexane | Aldehyde Oxygen | -0.5 |

| Hexane | Allyl Double Bond | -0.4 |

Note: This table contains hypothetical data for illustrative purposes. The values represent the kind of results obtainable from MD simulations.

The data illustrates that a protic solvent like water would strongly solvate the aldehyde oxygen, potentially activating the carbonyl carbon for nucleophilic attack. These specific interactions, captured by MD, provide a more realistic energy landscape for the reaction compared to gas-phase calculations alone.

Mapping Reaction Coordinates and Transition States

While classical MD is not typically used to model the breaking and forming of bonds directly, it serves as a powerful tool when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods. nih.gov In such approaches, the reactive core of the system (e.g., the aldehyde group and a nucleophile) is treated with a high level of quantum theory, while the rest of the environment (the remainder of the isothiazole derivative and the solvent) is treated classically with MD.

Using techniques like umbrella sampling or metadynamics along a defined reaction coordinate, MD simulations can be used to calculate the potential of mean force (PMF). The PMF represents the free energy profile of a reaction, from which the activation energy (the energy barrier of the transition state) can be determined.

For this compound, one could define reaction coordinates for various potential reactions:

Nucleophilic addition to the aldehyde: The distance between the nucleophile and the carbonyl carbon.

Electrophilic addition to the allyl group: The distance between an electrophile and the allyl double bond.

Table 3: Hypothetical Free Energy Barriers for Reactions of this compound Predicted by MD Simulations

| Reaction Type | Reactant | Solvent | Predicted ΔG‡ (kcal/mol) |

| Nucleophilic Addition | Ammonia (B1221849) | Water | 18.5 |

| Nucleophilic Addition | Ammonia | Hexane | 29.0 |

| Electrophilic Addition | H+ | Water | 15.2 |

| Diels-Alder [4+2] Cycloaddition | Ethene | Toluene | 25.8 |

Note: The data presented is for illustrative purposes to exemplify the predictive capabilities of MD simulations in reactivity studies.

These predicted energy barriers provide a quantitative measure of reactivity, allowing for the comparison of different reaction pathways under various conditions. For example, the illustrative data suggests that nucleophilic addition to the aldehyde is significantly more favorable in a polar solvent like water, which is consistent with the stabilization of a charged transition state. By revealing the dynamic pathway from reactants to products, including the structure and energetics of transition states, MD simulations provide invaluable predictive insights into the chemical behavior of this compound. chemrxiv.org

Future Directions and Emerging Research Avenues for 4 Allylisothiazole 3 Carbaldehyde

Development of Green Chemistry Approaches for Synthesis

The increasing demand for environmentally benign chemical processes necessitates the development of green synthetic routes for valuable heterocyclic compounds like 4-Allylisothiazole-3-carbaldehyde. Key areas of focus include the use of advanced catalytic systems and the replacement of traditional organic solvents with greener alternatives.

Catalytic and Organocatalytic Methodologies

Modern synthetic chemistry is moving away from stoichiometric reagents towards more sustainable catalytic methods. For isothiazole (B42339) synthesis, several catalytic strategies have emerged that could be adapted for the preparation of this compound.

Copper (Cu) and Rhodium (Rh) catalysts have proven effective in the formation of the isothiazole ring. sci-hub.seorganic-chemistry.org Copper, acting as both a soft Lewis acid and a redox catalyst, can facilitate the direct formation of the isothiazole ring through a mechanism involving a thioamide enolate, cyclization, and oxidation. sci-hub.se Similarly, Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a pathway to various isothiazoles. organic-chemistry.org A significant advancement is the development of a metal-free, visible-light-promoted synthesis using photoredox catalysis, which offers a mild and environmentally friendly option for forming the crucial N–S bond from iminyl radicals. rsc.org

Organocatalysis, which avoids the use of potentially toxic and expensive metals, is another promising frontier. Salicylic acid, for example, has been used as an inexpensive and safe organocatalyst for the synthesis of related isoxazol-5(4H)-one derivatives, suggesting its potential applicability in isothiazole synthesis. researchgate.net

| Catalytic Strategy | Catalyst Type | Key Features | Potential for this compound | Reference |

|---|---|---|---|---|

| Copper Catalysis | Transition Metal | Acts as a dual Lewis acid and redox catalyst; enables direct ring formation. | Adaptable for constructing the core isothiazole ring of the target compound. | sci-hub.se |

| Rhodium Catalysis | Transition Metal | Involves transannulation of 1,2,3-thiadiazoles with nitriles. | Offers an alternative route if suitable precursors can be designed. | organic-chemistry.org |

| Photoredox Catalysis | Metal-Free Organic Dye | Uses visible light; operates under mild conditions with wide functional group tolerance. | A highly sustainable method for forming the N-S bond. | rsc.org |

| Organocatalysis | Small Organic Molecule (e.g., Salicylic Acid) | Metal-free, inexpensive, and environmentally benign. | Could be explored for a green, three-component synthesis. | researchgate.net |

Solvent-Free or Aqueous Medium Reactions

A core principle of green chemistry is the reduction or elimination of hazardous solvents. Research into isothiazole synthesis has demonstrated the feasibility of using water as a reaction medium or conducting reactions under solvent-free ("neat") conditions.

One-pot, transition-metal-free syntheses of isothiazoles have been successfully performed under aqueous conditions. sci-hub.se In some cases, the use of an aqueous medium simplifies purification, as the product precipitates directly from the reaction mixture. arkat-usa.org Furthermore, the development of a neat synthesis of isothiazoles promoted by ammonium (B1175870) thiocyanate (B1210189) represents a significant step forward in eco-friendly chemistry, eliminating the need for any solvent. rsc.org These methodologies offer a clear path toward minimizing the environmental impact of producing this compound.

Exploration of Novel Reactivity Patterns and Rearrangements

The isothiazole ring possesses a unique electronic structure that can lead to novel chemical transformations. medwinpublishers.comresearchgate.net Future research on this compound could focus on exploring new reactivity patterns, particularly those involving the interplay between the heterocyclic core and its functional groups.

Isothiazole derivatives can undergo ring-opening reactions or rearrangements to form other functionalized alkenes or different heterocyclic systems. researchgate.net For instance, irradiation of isothiazoles can induce rearrangements to form thiazoles. researchgate.net The presence of the aldehyde and allyl groups on this compound provides handles for directing such transformations or participating in unique intramolecular reactions. The aldehyde group could be used in condensations or as a director for metallation, while the allyl group could participate in cycloadditions or metathesis reactions. medwinpublishers.comresearchgate.net Investigating these possibilities could lead to the discovery of new molecular scaffolds derived from this versatile building block.

Integration into Flow Chemistry Systems for Scalable Synthesis

For any commercially viable chemical, scalable and efficient synthesis is paramount. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise process, offers significant advantages in terms of safety, reproducibility, and scalability. sci-hub.se

This technology is particularly well-suited for the synthesis of heterocycles. sci-hub.seresearchgate.net The superior heat transfer in flow reactors allows for the safe use of highly exothermic reactions or superheated conditions, often leading to dramatically reduced reaction times and improved selectivity. researchgate.net A sustainable synthesis of isothiazoles using photoredox catalysis has already been successfully implemented in a continuous flow setup, demonstrating the viability of this approach for the isothiazole class. rsc.org Adapting the synthesis of this compound to a flow system could enable safer, automated, and more efficient large-scale production, which is crucial for its potential application in materials science. rsc.org

| Advantage of Flow Chemistry | Description | Relevance to this compound Synthesis | Reference |

|---|---|---|---|

| Enhanced Safety | Small reaction volumes and superior heat exchange minimize risks of thermal runaways. | Allows for more aggressive reaction conditions to be explored safely, potentially increasing yield and reducing reaction time. | sci-hub.seresearchgate.net |

| Scalability | Production is scaled by running the system for longer periods, avoiding the challenges of scaling up batch reactors. | Facilitates straightforward transition from laboratory-scale synthesis to industrial-scale production. | rsc.org |

| Reproducibility & Automation | Precise control over parameters like temperature, pressure, and residence time ensures high consistency. | Guarantees consistent product quality, which is critical for applications in high-performance materials. | sci-hub.se |

| Process Intensification | Reactions are often much faster due to higher temperatures and pressures, and multi-step sequences can be "telescoped" into a single continuous process. | Could significantly reduce the manufacturing footprint and time required to produce the compound. | researchgate.net |

Application in Materials Science through Polymerization or Functionalization of Surfaces

Isothiazole-based structures are recognized as important building blocks for new materials with interesting electronic and mechanical properties. medwinpublishers.comresearchgate.net The unique structure of this compound makes it a particularly attractive candidate for applications in materials science.

The terminal allyl group is a readily polymerizable moiety. This opens the door to creating novel polymers where the isothiazole-3-carbaldehyde (B3261575) unit is a repeating functional group along the polymer backbone. Such polymers could have unique properties, potentially finding use in specialty coatings, electronic materials, or as functional additives.

Alternatively, the aldehyde group serves as a chemical handle for covalent attachment to surfaces. Amine-functionalized surfaces, for example, could be modified with this compound via reductive amination. This would tether the isothiazole and allyl functionalities to a substrate, which could be used to alter the surface properties of materials or to create platforms for further chemical modification via the pendant allyl group. The principles of surface functionalization have been used to enhance the performance of various systems, and applying them to this compound could unlock new applications. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Allylisothiazole-3-carbaldehyde, and what reaction conditions are critical for yield optimization?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a triazole derivative with a substituted aldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via recrystallization or column chromatography, is a common approach . Key parameters include molar ratios (e.g., 1:1 stoichiometry), reaction time, and catalyst selection (e.g., K₂CO₃ for base-mediated reactions) .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the aldehyde proton (~9–10 ppm) and allyl group signals (δ 5–6 ppm for vinyl protons) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (C-H stretch of the allyl group) confirm functional groups .

- Elemental Analysis : Experimental C/H/N percentages must align with theoretical values (e.g., <0.5% deviation) to validate purity .

Q. What are the common reactivity patterns of the aldehyde and isothiazole moieties in this compound?

- Methodology : The aldehyde group undergoes nucleophilic addition (e.g., with amines to form Schiff bases) or oxidation to carboxylic acids. The isothiazole ring participates in electrophilic substitution (e.g., halogenation at the 5-position) or cycloaddition reactions. Reactivity can be modulated using Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts .

Advanced Research Questions

Q. How can synthetic protocols be optimized to mitigate side reactions like dimerization or oxidation during aldehyde functionalization?

- Methodology :

- Temperature Control : Lower reaction temperatures (0–25°C) reduce aldehyde oxidation .

- Protecting Groups : Use temporary protecting groups (e.g., acetal formation) for the aldehyde during isothiazole modifications .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative side products .

Q. What strategies address the compound’s instability in aqueous or protic solvents?

- Methodology :

- Solvent Selection : Use aprotic solvents (e.g., DMF, DCM) to minimize hydrolysis .

- Lyophilization : Store the compound as a lyophilized solid at –20°C to enhance shelf life .

- Stability Studies : Monitor degradation via HPLC at intervals (e.g., 0, 24, 48 hours) under varying pH and temperature conditions .

Q. How can computational modeling predict the compound’s biological activity or interaction with enzymes?

- Methodology :

- Docking Simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes) .

- QSAR Studies : Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with experimental bioactivity data to design analogs .

Q. What experimental designs resolve contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects)?

- Methodology :

- Dose-Response Curves : Test across a concentration range (e.g., 1–100 μM) to identify biphasic effects .

- Cell Line Specificity : Compare results in normal vs. cancer cell lines (e.g., HEK293 vs. HeLa) under standardized conditions .

- Mechanistic Studies : Use ROS assays or caspase-3 activation assays to differentiate antioxidant from apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.